Cas no 75852-56-1 ([1,1'-Biphenyl]-3-aceticacid, 4'-chloro-a-methyl-)
75852-56-1 structure
Product Name:[1,1'-Biphenyl]-3-aceticacid, 4'-chloro-a-methyl-
CAS-nummer:75852-56-1
MF:C15H13ClO2
MW:260.715523481369
CID:563738
PubChem ID:53381
Update Time:2025-04-19
[1,1'-Biphenyl]-3-aceticacid, 4'-chloro-a-methyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- [1,1'-Biphenyl]-3-aceticacid, 4'-chloro-a-methyl-
- 2-[3-(4-chlorophenyl)phenyl]propanoic acid
- 4'-Chloro-alpha-methyl-3-biphenylacetic acid
- 2-(4'-chloro-biphenyl-3-yl)-propionic acid
- AC1L1ET0
- AC1Q1LGW
- BRN 5030640
- CHEMBL357373
- LS-44061
- SureCN6271148
- 2-(4'-Chloro[1,1'-biphenyl]-3-yl)propanoic acid
- SCHEMBL6271148
- DTXSID70997236
- 75852-56-1
- 3-BIPHENYLACETIC ACID, 4'-CHLORO-alpha-METHYL-
-
- Inchi: 1S/C15H13ClO2/c1-10(15(17)18)12-3-2-4-13(9-12)11-5-7-14(16)8-6-11/h2-10H,1H3,(H,17,18)
- InChI-sleutel: OAHCVJGEJQPWCP-UHFFFAOYSA-N
- LACHT: ClC1C=CC(=CC=1)C1=CC=CC(=C1)C(C(=O)O)C
Berekende eigenschappen
- Exacte massa: 260.0604073g/mol
- Monoisotopische massa: 260.0604073g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 3
- Complexiteit: 284
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 37.3Ų
[1,1'-Biphenyl]-3-aceticacid, 4'-chloro-a-methyl- Gerelateerde literatuur
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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